REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B(F)(F)F.[CH2:13]([CH:15]1[O:17][CH2:16]1)[Cl:14]>CCOCC>[CH2:1]([O:8][CH2:16][CH:15]([OH:17])[CH2:13][Cl:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
324 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
278 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1,000 mL, 3-necked flask equipped with a mechanical stirrer, condenser
|
Type
|
ADDITION
|
Details
|
thermometer and 500 mL addition funnel
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred an additional 24 hours at 80° C
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled from NaHCO3 (1 g)
|
Type
|
CUSTOM
|
Details
|
boiling from 95° C.
|
Type
|
CUSTOM
|
Details
|
to 120° C.
|
Type
|
CUSTOM
|
Details
|
were collected
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(CCl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 353 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |